molecular formula C22H23F2N3S B292153 N-cyclohexyl-3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

N-cyclohexyl-3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No. B292153
M. Wt: 399.5 g/mol
InChI Key: GGCHKFKUJHHXTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, also known as CFPTA, is a synthetic compound that has been extensively studied for its potential use in the treatment of various diseases. The compound belongs to the class of pyrazole derivatives and has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-cyclohexyl-3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide involves the inhibition of various enzymes and proteins that are involved in the development and progression of various diseases. The compound has been found to inhibit the activity of COX-2, which is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. N-cyclohexyl-3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide has also been found to inhibit the activity of MMPs, which are enzymes that are involved in the degradation of extracellular matrix proteins. In addition, N-cyclohexyl-3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide has been shown to inhibit the activity of PKC, which is a protein that is involved in cell signaling and regulation.
Biochemical and Physiological Effects:
N-cyclohexyl-3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide has been found to have a wide range of biochemical and physiological effects. The compound has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been found to have antioxidant and neuroprotective properties. N-cyclohexyl-3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide has been shown to inhibit the production of various pro-inflammatory cytokines, including interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).

Advantages and Limitations for Lab Experiments

One of the advantages of N-cyclohexyl-3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide is that it has been extensively studied for its potential use in the treatment of various diseases. The compound has been found to have a wide range of biochemical and physiological effects, which makes it a promising candidate for further research. However, one of the limitations of N-cyclohexyl-3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide is that it has not been extensively studied in clinical trials, which makes it difficult to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on N-cyclohexyl-3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. One area of research could focus on the development of new synthetic methods for the compound, which could lead to the production of more potent and selective analogs. Another area of research could focus on the use of N-cyclohexyl-3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide in combination with other drugs or therapies for the treatment of various diseases. Finally, future research could focus on the development of new delivery systems for N-cyclohexyl-3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, which could improve its bioavailability and therapeutic efficacy.

Synthesis Methods

The synthesis of N-cyclohexyl-3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide involves the reaction of cyclohexyl isothiocyanate with 4-fluoroaniline in the presence of a base to form the intermediate N-cyclohexyl-4-fluoroaniline. This intermediate is then reacted with 1,3-diphenyl-1H-pyrazol-5(4H)-one in the presence of a reducing agent to form the final product, N-cyclohexyl-3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide.

Scientific Research Applications

N-cyclohexyl-3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide has been extensively studied for its potential use in the treatment of various diseases. It has been found to have anti-inflammatory, anti-cancer, and anti-diabetic properties. The compound has been shown to inhibit the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2), matrix metalloproteinases (MMPs), and protein kinase C (PKC).

properties

Molecular Formula

C22H23F2N3S

Molecular Weight

399.5 g/mol

IUPAC Name

N-cyclohexyl-3,5-bis(4-fluorophenyl)-3,4-dihydropyrazole-2-carbothioamide

InChI

InChI=1S/C22H23F2N3S/c23-17-10-6-15(7-11-17)20-14-21(16-8-12-18(24)13-9-16)27(26-20)22(28)25-19-4-2-1-3-5-19/h6-13,19,21H,1-5,14H2,(H,25,28)

InChI Key

GGCHKFKUJHHXTM-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=S)N2C(CC(=N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F

Canonical SMILES

C1CCC(CC1)NC(=S)N2C(CC(=N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.